1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol
Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol, also known as triclopyr, is a synthetic organic compound that belongs to the family of pyridine carboxylic acids. It is widely used as a herbicide to control broadleaf weeds and woody plants in forests, grasslands, and non-crop areas. Triclopyr has been found to be effective against many invasive plant species and has been used in the restoration of natural habitats. In addition to its use as a herbicide, triclopyr has also been studied for its potential applications in scientific research.
Mechanism of Action
Triclopyr works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACC), which is involved in the biosynthesis of fatty acids in plants. This leads to a disruption of the normal metabolic processes in the plant, ultimately resulting in its death. Triclopyr is selective in its action, targeting only broadleaf weeds and woody plants, while leaving grasses and other non-target species unharmed.
Biochemical and Physiological Effects:
Triclopyr has been found to have a number of biochemical and physiological effects on plants. It has been shown to inhibit cell division and elongation, disrupt membrane function, and alter the levels of various plant hormones. Triclopyr has also been found to induce the production of reactive oxygen species (ROS) in plants, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
Triclopyr has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and its mode of action is well understood. Triclopyr is also highly selective in its action, allowing researchers to target specific plant species without affecting non-target species. However, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol also has some limitations. It is highly toxic and must be handled with care, and its effects on plant growth and development can be complex and difficult to interpret.
Future Directions
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce its environmental impact. Another area of interest is the investigation of the effects of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol on non-target species, including insects, birds, and mammals. Finally, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)-2-propanol may have potential applications in the development of new herbicides and other plant growth regulators.
Scientific Research Applications
Triclopyr has been studied for its potential applications in scientific research, particularly in the field of plant physiology. It has been found to be a useful tool for studying the role of auxin in plant growth and development. Auxin is a plant hormone that regulates various aspects of plant growth, including cell elongation, root formation, and fruit development. Triclopyr acts as an auxin mimic and can be used to manipulate the levels of auxin in plant tissues. This allows researchers to study the effects of auxin on plant growth and development.
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-(2,4,6-trichlorophenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2/c1-8-3-9(2)19(18-8)6-11(20)7-21-14-12(16)4-10(15)5-13(14)17/h3-5,11,20H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGDCWOSNVLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=C(C=C(C=C2Cl)Cl)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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